1-(4-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl benzoate
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Overview
Description
1-(4-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl benzoate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via Friedel-Crafts acylation, where the quinoline derivative reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the quinoline derivative with benzoic acid or its derivatives under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings, facilitated by the presence of electron-donating groups like the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of catalysts.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(4-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl benzoate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinoline: Lacks the benzoate ester group.
2,2,4-Trimethyl-1,2-dihydroquinoline: Lacks both the methoxybenzoyl and benzoate ester groups.
4-Methoxybenzoyl chloride: Used as a reagent in the synthesis of the target compound.
Uniqueness
1-(4-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl benzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the methoxybenzoyl and benzoate ester groups differentiates it from other similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C27H25NO4 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
[1-(4-methoxybenzoyl)-2,2,4-trimethylquinolin-6-yl] benzoate |
InChI |
InChI=1S/C27H25NO4/c1-18-17-27(2,3)28(25(29)19-10-12-21(31-4)13-11-19)24-15-14-22(16-23(18)24)32-26(30)20-8-6-5-7-9-20/h5-17H,1-4H3 |
InChI Key |
HVYNWKTUZNHRKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)OC)(C)C |
Origin of Product |
United States |
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